Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-
Description
Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- is a halogenated aromatic thioether characterized by a benzene ring substituted with a thioether group containing a 1-chloro-2,2-difluoroethenyl moiety. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of chlorine and fluorine atoms, as well as the sulfur atom’s nucleophilic susceptibility.
Properties
CAS No. |
102688-06-2 |
|---|---|
Molecular Formula |
C8H5ClF2S |
Molecular Weight |
206.64 g/mol |
IUPAC Name |
(1-chloro-2,2-difluoroethenyl)sulfanylbenzene |
InChI |
InChI=1S/C8H5ClF2S/c9-7(8(10)11)12-6-4-2-1-3-5-6/h1-5H |
InChI Key |
UGACTEHDKZLECK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Thiol-Ethene Coupling via Nucleophilic Substitution
A plausible route involves the reaction of benzene thiol (C₆H₅SH) with 1-chloro-2,2-difluoroethene (ClCF₂CH₂) under basic conditions. Deprotonation of the thiol generates a thiolate ion (C₆H₅S⁻), which attacks the electrophilic carbon adjacent to the chlorine atom in 1-chloro-2,2-difluoroethene. This method parallels Friedel-Crafts alkylation strategies observed in chlorinated benzophenone syntheses.
Example Procedure :
- Dissolve benzene thiol (1.0 mol) in anhydrous dichloromethane.
- Add triethylamine (1.2 mol) to generate the thiolate ion.
- Introduce 1-chloro-2,2-difluoroethene (1.05 mol) dropwise at 0–5°C.
- Stir for 12 hours at room temperature.
- Quench with ice-cold hydrochloric acid (0.5 M) and extract with dichloromethane.
- Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
Hypothetical Data Table :
| Parameter | Value |
|---|---|
| Catalyst | Triethylamine |
| Temperature | 0–25°C |
| Reaction Time | 12 hours |
| Yield (Theoretical) | 65–75% |
| Purity (HPLC) | >95% |
This method’s efficiency depends on the stability of 1-chloro-2,2-difluoroethene, which may undergo elimination reactions under prolonged basic conditions.
Radical-Mediated Thiol-ene Reaction
Radical initiators such as azobisisobutyronitrile (AIBN) could facilitate the addition of benzene thiol to 1-chloro-2,2-difluoroethylene. This approach avoids base-sensitive intermediates and is compatible with thermally labile substrates.
Example Procedure :
- Mix benzene thiol (1.0 mol) and 1-chloro-2,2-difluoroethylene (1.1 mol) in toluene.
- Add AIBN (0.1 mol%) and heat to 80°C under nitrogen.
- Irradiate with UV light (365 nm) for 6 hours.
- Purify via column chromatography (hexane/ethyl acetate).
Hypothetical Data Table :
| Parameter | Value |
|---|---|
| Initiator | AIBN |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield (Theoretical) | 55–65% |
| Selectivity | Anti-Markovnikov |
Radical pathways may produce regioisomers, necessitating careful optimization.
Catalytic Advances and Optimization
Lewis Acid Catalysis
Aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), commonly used in chlorinated benzene syntheses, could enhance electrophilicity at the ethenyl carbon. For example, AlCl₃ (0.5 mol) in dichloromethane at −20°C improved yields in analogous benzophenone preparations, suggesting applicability here.
Hypothetical Data Table :
| Catalyst | Yield Improvement |
|---|---|
| AlCl₃ | +15–20% |
| ZnCl₂ | +10–12% |
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) may accelerate thiolate formation, while non-polar solvents (toluene) favor radical mechanisms. Ethylene dichloride, used in chlorinated benzene syntheses, could stabilize intermediates via polarity matching.
Challenges and Limitations
- Substrate Instability : 1-Chloro-2,2-difluoroethylene is prone to decomposition under acidic or basic conditions, limiting reaction windows.
- Purification Complexity : The product’s high lipophilicity (LogP 3.23) complicates isolation from unreacted thiol or ethene starting materials.
- Regioselectivity : Competing pathways in radical reactions may necessitate chiral auxiliaries or directing groups.
Industrial Scalability Considerations
Batch processes using continuous flow reactors could mitigate exothermic risks during thiol-ene reactions. Patent CN103288591A highlights the use of magnesium sulfate for drying, a scalable approach applicable to this compound. However, fluorine handling requires specialized equipment to prevent corrosion.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the [(1-chloro-2,2-difluoroethenyl)thio] group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced forms.
Addition Reactions: The double bond in the [(1-chloro-2,2-difluoroethenyl)thio] group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene (C₉H₈ClF₃S)
- Molecular Weight : 240.667 g/mol .
- Key Differences :
- The substituent is a 1-chloro-2,2,2-trifluoroethyl group instead of 1-chloro-2,2-difluoroethenyl.
- Additional methyl group at the para position on the benzene ring.
- Implications :
- The trifluoroethyl group enhances steric bulk and electron-withdrawing effects compared to the difluoroethenyl group.
- The methyl group may increase lipophilicity, altering solubility and bioavailability.
Benzene, [(2-bromo-1,1-difluoroethyl)thio]- (C₈H₇BrF₂S)
Benzene, 4-chloro-2-fluoro-1-[[(4-fluorophenyl)thio]methyl]- (C₁₃H₉ClF₂S)
Benzene, (2,2-difluoroethyl)- (C₈H₈F₂)
- Molecular Weight : 142.15 g/mol .
- Key Differences :
- Lacks the thioether group; substituent is a simple 2,2-difluoroethyl chain.
- Implications :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electron-Withdrawing Effects : Chlorine and fluorine substituents reduce electron density on the benzene ring, directing electrophilic substitutions to meta/para positions.
- Synthetic Feasibility : Brominated analogs (e.g., ) may offer alternative pathways for cross-coupling reactions, albeit with higher molecular weights.
- Thermal Stability : Compounds like with multiple halogens exhibit elevated boiling points, suggesting utility in high-temperature applications.
Biological Activity
Benzene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzene, [(1-chloro-2,2-difluoroethenyl)thio] (CAS Number: 461432-23-5), is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
Benzene, [(1-chloro-2,2-difluoroethenyl)thio] is characterized by the following structural formula:
- Molecular Formula : C9H7ClF2S
- Molecular Weight : 220.67 g/mol
The compound features a benzene ring substituted with a chloro and difluoroethenyl group, which contributes to its unique properties and biological activities.
Antimicrobial Activity
Research has demonstrated that benzene derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study indicated that compounds with similar structures displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, the minimal inhibitory concentration (MIC) values for related compounds were found to be as low as 0.25 μg/mL against Staphylococcus aureus .
Antiviral Activity
Benzene derivatives have also shown potential antiviral effects. Compounds structurally related to [(1-chloro-2,2-difluoroethenyl)thio] were tested for anti-HIV activity, revealing promising results in vitro . The mechanism appears to involve inhibition of viral replication, although specific data on this compound is limited.
Cytotoxicity
Cytotoxic effects of benzene derivatives have been explored in various cancer cell lines. In particular, compounds similar to [(1-chloro-2,2-difluoroethenyl)thio] exhibited cytotoxic activity against melanoma and monocytic cell lines with IC50 values indicating significant potency . The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances cytotoxicity.
Case Study 1: Antibacterial Efficacy
In a comparative study of several benzene derivatives, [(1-chloro-2,2-difluoroethenyl)thio] was assessed alongside known antibiotics. The results indicated that this compound exhibited comparable or superior antibacterial activity against resistant strains of Escherichia coli and Klebsiella pneumoniae. The study highlighted the potential for developing new antibiotics based on this scaffold .
Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic properties of benzene derivatives included [(1-chloro-2,2-difluoroethenyl)thio]. This study focused on its effects on human melanoma cells (B16-F10). Results showed that the compound induced apoptosis at concentrations as low as 5 μM after 24 hours of exposure. Flow cytometry analysis confirmed increased early apoptotic cell populations .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are effective for preparing Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-?
- Methodological Answer : Synthesis typically involves thiolation of benzene derivatives with halogenated ethenyl groups. For example, nucleophilic aromatic substitution (NAS) can be employed, where a benzene thiolate reacts with 1-chloro-2,2-difluoroethenyl halides under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Evidence from structurally similar compounds (e.g., chloro-trifluoromethyl benzene derivatives) suggests using catalysts like CuI or Pd-based complexes to enhance reactivity . Reaction optimization should include temperature control (0–6°C storage for thiol intermediates, as noted in ) and purification via column chromatography to isolate the product.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : NMR is critical for identifying the difluoroethenyl group, with chemical shifts expected between δ -90 to -120 ppm based on analogous fluorinated benzene derivatives .
- IR Spectroscopy : The C-S stretch (∼600–700 cm) and C-Cl stretch (∼550–750 cm) provide structural confirmation. Reference data from NIST (e.g., ) should be used for peak assignment.
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion [M] and fragmentation patterns, leveraging databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How can computational tools like CHARMM aid in studying this compound’s molecular dynamics?
- Methodological Answer : CHARMM (Chemistry at HARvard Macromolecular Mechanics) enables energy minimization, molecular dynamics (MD), and normal mode analysis. For example:
- Energy Minimization : Optimize the compound’s geometry using empirical force fields (e.g., CFF or AMBER) to predict bond angles and torsional strain in the ethenyl-thio moiety .
- Reactivity Simulations : Model nucleophilic attack pathways at the sulfur or chlorine sites under varying solvent conditions (dielectric constants adjusted in CHARMM parameters).
- Thermodynamic Properties : Calculate ΔfH°gas (enthalpy of formation) and compare with experimental data from NIST () to validate computational models .
Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?
- Methodological Answer : Contradictions often arise from differing synthesis routes or measurement techniques. To address this:
- Standardize Synthesis : Replicate synthesis protocols (e.g., ’s chloro-trifluoromethyl benzene methods) to ensure consistent purity (>97% by GC-MS).
- Calorimetry Validation : Use differential scanning calorimetry (DSC) to measure ΔfH°gas and cross-reference with NIST’s evaluated data (). For example, discrepancies in enthalpy values may stem from impurities or isomerization during synthesis .
- Collaborative Reproducibility : Share raw data (e.g., IR spectra, reaction yields) via platforms like the EPA’s DSSTox () to enable peer validation .
Q. What experimental designs are critical for studying the compound’s reactivity under nucleophilic conditions?
- Methodological Answer :
- Substrate Screening : Test nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) to assess substitution at the chlorine or sulfur sites. Monitor reaction progress via NMR for real-time fluorine environment changes .
- Kinetic Studies : Use stopped-flow techniques to measure rate constants for thioether bond cleavage, comparing reactivity with non-fluorinated analogs (e.g., diphenyl sulfide in ) .
- Byproduct Analysis : Employ GC-MS or HPLC to identify side products (e.g., disulfides or dehalogenated species), ensuring reaction pathways are mapped comprehensively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
